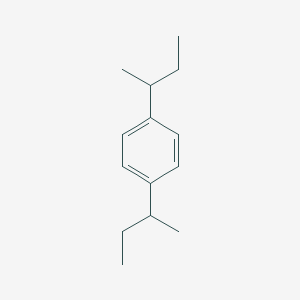
1,4-di(butan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-di(butan-2-yl)benzene is an organic compound characterized by a benzene ring substituted with two sec-butyl groups at the 1 and 4 positions. This compound is part of the alkylbenzene family and is known for its unique chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
1,4-di(butan-2-yl)benzene can be synthesized through Friedel-Crafts alkylation, a common method for introducing alkyl groups onto an aromatic ring. The reaction involves treating benzene with sec-butyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out at low temperatures to control the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and reaction monitoring systems ensures efficient production.
化学反応の分析
Types of Reactions
1,4-di(butan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) are employed.
Major Products Formed
Oxidation: Sec-butylbenzene alcohols or ketones.
Reduction: More saturated hydrocarbons like butylbenzene.
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
1,4-di(butan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent for various reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-di(butan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The sec-butyl groups on the benzene ring influence the reactivity and orientation of the compound during chemical reactions. The pathways involved include the formation of carbocation intermediates and subsequent substitution or addition reactions .
類似化合物との比較
Similar Compounds
n-Butylbenzene: A benzene ring with a butyl group attached at the end carbon.
iso-Butylbenzene: A benzene ring with a butyl group attached through its middle carbon atom.
tert-Butylbenzene: A benzene ring with a butyl group attached through its central carbon atom, forming a highly branched structure.
Uniqueness
1,4-di(butan-2-yl)benzene is unique due to the presence of two sec-butyl groups at specific positions on the benzene ring. This structural arrangement imparts distinct chemical properties and reactivity compared to other butylbenzene isomers. The compound’s specific substitution pattern influences its behavior in chemical reactions and its applications in various fields.
特性
CAS番号 |
1014-41-1 |
|---|---|
分子式 |
C14H22 |
分子量 |
190.32 g/mol |
IUPAC名 |
1,4-di(butan-2-yl)benzene |
InChI |
InChI=1S/C14H22/c1-5-11(3)13-7-9-14(10-8-13)12(4)6-2/h7-12H,5-6H2,1-4H3 |
InChIキー |
BMVSGYZZGVEXTB-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)C(C)CC |
正規SMILES |
CCC(C)C1=CC=C(C=C1)C(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















